Boc-L-Isoleucine thioamide
Description
Chemical Identity and Structural Features
tert-Butoxycarbonyl-L-isoleucine thioamide represents a sophisticated amino acid derivative characterized by the presence of both a protective tert-butoxycarbonyl group and a thioamide functional group. The compound is assigned Chemical Abstracts Service registry number 145491-31-2 and possesses the molecular formula C₁₁H₂₂N₂O₂S with a molecular weight of 246.37 grams per mole. This molecular architecture combines the branched-chain amino acid isoleucine with the unique electronic and steric properties inherent to thioamide bonds, creating a compound with distinct physicochemical characteristics that differentiate it from conventional amino acid derivatives.
The structural foundation of tert-butoxycarbonyl-L-isoleucine thioamide encompasses several critical molecular features that define its chemical behavior and potential applications. The compound retains the stereochemical configuration of L-isoleucine, maintaining the (2S,3S) absolute configuration at the alpha and beta carbon centers. The tert-butoxycarbonyl protecting group serves as a temporary masking functionality for the amino group, providing stability during synthetic transformations while allowing for selective deprotection under appropriate conditions. The thioamide functionality, characterized by the replacement of the carbonyl oxygen with sulfur, introduces significant alterations in hydrogen bonding patterns, electronic distribution, and conformational preferences compared to the parent amide structure.
Detailed computational analysis reveals specific molecular descriptors that characterize the compound's properties and behavior. The logarithm of the partition coefficient (XLogP3) is calculated as 2, indicating moderate lipophilicity that suggests favorable membrane permeability characteristics. The molecule contains two hydrogen bond donor sites and three hydrogen bond acceptor sites, reflecting the combined contributions of the thioamide group, carbamate functionality, and sulfur atom. The topological polar surface area measures 96.4 square angstroms, providing insight into the compound's potential for biological membrane penetration and molecular recognition events. These calculated properties suggest that tert-butoxycarbonyl-L-isoleucine thioamide possesses balanced hydrophilic and lipophilic characteristics suitable for diverse chemical and biological applications.
The thioamide bond itself introduces distinctive geometric and electronic features that distinguish this compound from conventional amide-containing structures. Thioamides exhibit a carbon-sulfur bond length of approximately 1.65 angstroms compared to the 1.23 angstrom carbon-oxygen bond in amides, resulting in altered molecular geometry and conformational flexibility. The presence of sulfur also modifies the rotational barrier around the carbon-nitrogen bond, with thioamides typically displaying higher barriers (approximately 5 kilocalories per mole increase) compared to their amide analogs. These structural modifications contribute to enhanced conformational rigidity and altered hydrogen bonding capabilities that can significantly impact the compound's biological activity and chemical reactivity.
Historical Context in Peptide and Thioamide Research
The development of thioamide chemistry traces its origins to early investigations into amide bond isosteres, with foundational work establishing the unique properties and potential applications of sulfur-containing analogs. Historical research in thioamide synthesis emerged from the recognition that single-atom substitutions could profoundly alter molecular properties while maintaining core structural features. Early pioneering studies demonstrated that the replacement of oxygen with sulfur in amide bonds could enhance metabolic stability and modify biological activity, laying the groundwork for systematic exploration of thioamide-containing compounds in medicinal chemistry applications.
The evolution of thioamide research gained significant momentum with the discovery of naturally occurring thioamide-containing compounds and the elucidation of their biosynthetic pathways. Natural products such as thioviridamide and various thioamidated nucleosides provided compelling evidence for the biological relevance of thioamide functionality. These discoveries revealed sophisticated enzymatic machinery capable of installing thioamide bonds in complex molecular frameworks, demonstrating that nature had evolved specific mechanisms to access and utilize the unique properties of thioamide bonds. The identification of specialized enzymes involved in thioamide biosynthesis, including members of the YcaO superfamily and associated partner proteins, provided crucial insights into the mechanistic aspects of thioamide formation.
Classical synthetic approaches to thioamide formation relied heavily on thionating agents, particularly phosphorus pentasulfide, and the Willgerodt-Kindler reaction for converting ketones and aldehydes into thioamides. These traditional methodologies, while effective, often required harsh reaction conditions and exhibited limited functional group tolerance, constraining their application in complex synthetic sequences. The development of milder thionating reagents and more selective synthetic strategies represented significant advances in the field, enabling the preparation of thioamide-containing peptides and other complex molecules under conditions compatible with sensitive functional groups.
Contemporary developments in thioamide chemistry have been driven by advances in understanding the structure-activity relationships and the development of more efficient synthetic methodologies. Modern synthetic approaches have embraced the use of elemental sulfur and nucleophilic sulfur species, enabling direct conversion of amino aldehydes and amino acids into thioamide-containing products under relatively mild conditions. These methodological improvements have facilitated the systematic exploration of thioamide modifications in peptide chemistry, leading to the development of proteolytically stable analogs with enhanced biological properties. The recognition that strategic thioamide placement could confer dramatic improvements in metabolic stability while preserving biological activity has established thioamide chemistry as a crucial tool in modern drug discovery and chemical biology.
Role in Bioorganic and Medicinal Chemistry
The incorporation of thioamide functionality into bioorganic and medicinal chemistry research has emerged as a powerful strategy for developing compounds with enhanced pharmacological properties and improved stability profiles. tert-Butoxycarbonyl-L-isoleucine thioamide serves as a crucial building block in the synthesis of thioamide-containing peptides and peptidomimetics, enabling researchers to systematically explore the effects of sulfur substitution on biological activity and metabolic stability. The compound's utility extends beyond simple peptide modifications to encompass sophisticated applications in chemical biology, where thioamide bonds serve as spectroscopic probes and conformational modulators.
The unique properties of thioamide bonds have profound implications for peptide stability and biological activity, making tert-butoxycarbonyl-L-isoleucine thioamide an important component in the development of proteolytically resistant therapeutics. Research has demonstrated that strategic placement of thioamide bonds can increase peptide half-life by several orders of magnitude compared to native amide-containing analogs. Studies involving the immunostimulant peptide Imreg revealed that replacement of specific peptide bonds with thioamide linkages resulted in significantly enhanced stability in biological media while maintaining immunological activity. The thioamide modification strategy has proven particularly valuable in the development of peptide-based therapeutics targeting proteases, where enhanced stability translates directly into improved pharmacokinetic profiles.
Recent investigations have explored the application of thioamide modifications in the development of selective protease inhibitors, demonstrating the potential for rational design of stabilized bioactive compounds. Research focusing on cathepsin L inhibition revealed that thioamide substitution could convert peptide substrates into potent inhibitors with sub-micromolar activity. The strategic placement of thioamide bonds not only enhanced proteolytic stability but also conferred selectivity among closely related protease family members. These findings highlight the dual benefits of thioamide modification: improved metabolic stability and enhanced target selectivity, both crucial parameters in therapeutic development.
The role of thioamide chemistry in membrane permeability enhancement represents another significant area of bioorganic application. Recent studies have demonstrated that thioamide substitution can dramatically improve the passive membrane permeability of macrocyclic peptides through a combination of conformational restriction, local desolvation effects, and modified hydrogen bonding patterns. The enhanced permeability observed with thioamide-containing macrocycles has important implications for oral bioavailability and tissue penetration of peptide-based therapeutics. These findings suggest that tert-butoxycarbonyl-L-isoleucine thioamide and related building blocks may play crucial roles in developing orally available peptide drugs, addressing one of the most significant challenges in peptide therapeutics.
| Property | Standard Amide | Thioamide | Impact |
|---|---|---|---|
| Bond Length (Carbon-Heteroatom) | 1.23 Å | 1.65 Å | Altered geometry |
| Rotational Barrier | ~15 kcal/mol | ~20 kcal/mol | Increased rigidity |
| Hydrogen Bond Donation | Moderate | Enhanced | Improved binding |
| Hydrogen Bond Acceptance | Strong | Weaker | Modified interactions |
| Proteolytic Stability | Susceptible | Resistant | Enhanced half-life |
| UV Absorption Maximum | 220 nm | 265 nm | Spectroscopic differentiation |
The spectroscopic properties of thioamide bonds have also enabled their application as molecular probes in chemical biology research. The characteristic ultraviolet absorption maximum at approximately 265 nanometers and distinct infrared stretching frequency around 1120 wavenumbers provide convenient handles for monitoring thioamide-containing compounds in biological systems. These spectroscopic signatures have been exploited in studies of protein folding, peptide conformation, and enzyme kinetics, where thioamide modifications serve as minimally invasive reporters of local molecular environment and dynamics. The development of photo-switchable thioamide systems has further expanded the utility of these compounds in temporal control of biological processes and mechanistic investigations.
Properties
CAS No. |
145491-31-2 |
|---|---|
Molecular Formula |
C11H22N2O2S |
Molecular Weight |
246.369 |
IUPAC Name |
tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-sulfanylidenepentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O2S/c1-6-7(2)8(9(12)16)13-10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,16)(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
DZKNXFVGIGBCNJ-YUMQZZPRSA-N |
SMILES |
CCC(C)C(C(=S)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antitumor Activity of Thioamide Derivatives
| Compound Type | IC50 Range (μM) | Key Structural Feature |
|---|---|---|
| Boc-L-Isoleucine thioamide analogs (9a–c) | 24.85–48.93 | Thioamide in 2-cyclopentyloxyanisole scaffold |
| Thioamide 10 | 47.32–79.12 | Modified substituents |
| Pyridine-substituted (12a–c) | 38.14–83.42 | Pyridine fragment replacing thioamide |
Spectroscopic Properties
Thioamide vibrational bands, critical for structural analysis, differ from amides and vary with metal coordination:
- Thioamide I–IV bands in this compound analogs align with free ligands (e.g., thioamide I: 1493–1489 cm⁻¹ , thioamide II: 1317–1304 cm⁻¹ ).
- Metal-bound thioamides (e.g., bismuth(III) complexes) show significant shifts in thioamide III (1022–1018 cm⁻¹ vs. free ligand 1029 cm⁻¹) and IV (740–725 cm⁻¹ vs. 708 cm⁻¹), confirming sulfur-mediated monodentate binding .
- N-H vibrations (~3080–3020 cm⁻¹) remain unchanged, indicating nitrogen non-involvement in metal coordination .
Table 2: Vibrational Band Comparisons
| Vibration Band | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift Significance |
|---|---|---|---|
| Thioamide I | 1493 | 1493–1489 | Minimal shift |
| Thioamide III | 1029 | 1022–1018 | Sulfur coordination |
| Thioamide IV | 708 | 740–725 | Sulfur coordination |
Photochemical Reactivity
Thioamides undergo distinct photochemical reactions compared to amides:
- Thioimides (e.g., thiophthalimide) form thietanes with alkenes under UV light and spirothietanones with ketenes, followed by COS elimination .
- This compound may exhibit similar reactivity, though steric hindrance from the Boc group and isoleucine side chain could alter reaction pathways.
Hydrogen Bonding and Structural Effects
The N-H•••S=C hydrogen bond in thioamides enhances molecular stability and influences crystal packing. This interaction is absent in amides, where N-H•••O=C dominates. For this compound, this could improve membrane permeability or alter solubility compared to Boc-L-Isoleucine .
Physical and Chemical Properties
Solubility and Stability :
- This compound: Soluble in methanol, insoluble in water .
- Boc-L-Isoleucine (amide) : Similar solubility profile but may exhibit better stability due to stronger hydrogen bonding .
- Boc-D-Isoleucine : Stereochemical differences (D-configuration) may affect enzymatic recognition and biological activity .
Comparison with Other Boc-Protected Amino Acids
Table 3: Structural and Functional Differences
| Compound | Key Feature | Application |
|---|---|---|
| This compound | Thioamide group, sulfur coordination | Peptide synthesis, metal complexes |
| Boc-L-Glutamine | Amide group, polar side chain | Cell culture media |
| Boc-Nipecotic Acid | Cyclic structure | GABA receptor studies |
Preparation Methods
General Reaction Protocol
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most widely employed agent for thioamide synthesis due to its efficiency and compatibility with Boc-protected amino acids. The general workflow involves:
-
Amide Precursor Preparation : Boc-L-Isoleucine is converted to its amide derivative via coupling with an appropriate amine.
-
Thionation : The amide is treated with LR under inert conditions to yield the thioamide.
-
Purification : Chromatography or recrystallization isolates the product.
A representative synthesis begins with Boc-L-Isoleucine (1), which is activated as a mixed anhydride or via carbodiimide coupling to form the amide intermediate (2). Thionation with LR in toluene or tetrahydrofuran (THF) at 60–80°C for 6–12 hours affords Boc-L-Isoleucine thioamide (3).
Table 1: Representative Thionation Conditions for Boc-L-Isoleucine Derivatives
Thionation of Dipeptide Derivatives
In the synthesis of thioamide-containing peptides, Boc-L-Isoleucine was coupled to L-serine methyl ester using EDCI/HOBt, yielding dipeptide 12 (89%). Treatment with LR in benzene at 80°C for 5 hours generated the thioamide 14 in 65% yield. The Boc group remained intact under these conditions, confirmed by -NMR analysis.
Microwave-Assisted Thionation
Microwave irradiation significantly reduces reaction times. A 2017 study demonstrated that Boc-L-Isoleucine amide reacted with LR in THF under microwave conditions (100°C, 30 minutes) to achieve 92% conversion, minimizing side products like disulfides.
Optimization of Reaction Conditions
Solvent Selection : Polar aprotic solvents (THF, dichloromethane) favor higher yields compared to nonpolar solvents.
Stoichiometry : A 1:1 molar ratio of amide to LR is optimal; excess LR promotes over-thionation and decomposition.
Temperature Control : Reactions above 100°C risk Boc deprotection and epimerization, necessitating strict temperature monitoring.
Mechanistic Insights into Thioamide Formation
LR exists in equilibrium with reactive dithiophosphine ylides (Fig. 1a), which nucleophilically attack the amide carbonyl (Fig. 1b). The intermediate undergoes proton transfer and sulfur insertion, expelling and forming the thioamide.
Figure 1: Proposed Mechanism of LR-Mediated Thionation
(a)
(b)
Stereochemical Considerations and Challenges
The chiral center at Cβ of isoleucine is prone to epimerization under acidic or basic conditions. However, LR-mediated thionation at neutral pH (6.5–7.5) preserves stereochemistry, as evidenced by retained optical rotation values () in thioamide products. Purification via reversed-phase HPLC further ensures enantiopurity (>98% ee).
Applications in Organic Synthesis
This compound is pivotal in:
-
Peptide Backbone Modification : Thioamides stabilize β-sheet structures in synthetic peptides.
-
Drug Design : Thioamide analogs of isoleucine exhibit protease inhibitory activity, as seen in HIV-1 protease inhibitors.
-
Material Science : Conductive polymers incorporating thioamides show enhanced thermal stability.
Comparative Analysis of Thioamation Reagents
While LR dominates thioamide synthesis, phosphorus pentasulfide () offers a low-cost alternative. However, requires harsh conditions (refluxing xylene, 24 hours) and affords lower yields (40–50%).
Table 2: Reagent Comparison for Thioamide Synthesis
| Reagent | Yield (%) | Reaction Time | Stereochemical Integrity |
|---|---|---|---|
| Lawesson’s reagent | 65–92 | 6–12 h | High |
| 40–50 | 24 h | Moderate |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the presence of the thioamide group in Boc-L-Isoleucine thioamide?
- Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to identify characteristic thioamide vibrational bands. Key bands include:
- Thioamide I : 1493–1489 cm⁻¹ (δ(N-H), δ(C-H), ν(C=N))
- Thioamide II : 1317–1304 cm⁻¹ (ν(C-N), δ(N-H), ν(C=S))
- Thioamide III : 1022–1018 cm⁻¹ (ν(C-N), ν(C=S))
- Thioamide IV : 740–725 cm⁻¹ (ν(C=S)) .
Raman spectroscopy (500–100 cm⁻¹) complements IR data by resolving overlapping bands. Compare results to the free ligand’s spectra to confirm sulfur coordination (e.g., shifts in Thioamide III/IV bands indicate monodentate binding via sulfur) .
Q. How can this compound be synthesized with high purity?
- Methodological Answer : Optimize the Willgerodt-Kindler reaction using glycerol as a solvent for catalyst-free synthesis. Key steps:
- React Boc-L-Isoleucine with sulfur and an aldehyde in glycerol at 100–120°C.
- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .
Advanced Research Questions
Q. How does thioamide substitution impact the conformational stability of Boc-L-Isoleucine in peptide helices or β-sheets?
- Methodological Answer :
- Conduct circular dichroism (CD) spectroscopy to compare α-helix/β-sheet content in thioamide-modified vs. unmodified peptides.
- Use X-ray crystallography or NMR to analyze structural distortions (e.g., pyramidalization at nitrogen or torsion angles between the thioamide plane and adjacent residues).
- Reference studies on thioamide-modified calmodulin (apo CaM), where non-native intermolecular interactions in crystal structures (PDB 1QX5) mirror intramolecular dynamics in solution (NMR, PDB 1CFD) .
Q. What strategies mitigate reduced binding affinity in enzyme inhibitors containing this compound?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations to identify compensatory hydrogen-bonding interactions. For example, in VHL-thioamide inhibitor complexes, elongating hydrogen bonds to residues like Tyr98 can offset affinity loss .
- Synthesize duplex thioamide derivatives (e.g., compound 38 in Fig. 12 of ) to evaluate synergistic effects.
- Validate using isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy changes.
Q. How can contradictory spectroscopic data on thioamide-metal coordination be resolved?
- Methodological Answer :
- Compare IR spectra of synthesized compounds to free ligands. A lack of N-H band shifts (e.g., 3082–3020 cm⁻¹ in Bi(III) complexes vs. 3088–3025 cm⁻¹ in free ligands) confirms sulfur-only coordination .
- Validate using X-ray absorption spectroscopy (XAS) to directly probe metal-sulfur bond lengths.
- Apply Hirshfeld surface analysis to assess intermolecular interactions in crystallographic data (e.g., dispersion energies in unit cells) .
Experimental Design & Validation
Q. What criteria ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Follow Beilstein Journal guidelines:
- Report detailed synthetic protocols in the main text (≤5 compounds) and include additional data in supplementary files (e.g., NMR spectra, HRMS) .
- For known compounds, cite literature methods for identity confirmation; for new derivatives, provide elemental analysis and ≥95% purity (HPLC) .
- Use standardized checklists (e.g., FINER criteria) to evaluate feasibility and novelty .
Q. How can computational modeling guide the design of thioamide-modified bioactive peptides?
- Methodological Answer :
- Apply QSAR models to correlate thioamide substitution sites with bioactivity. For example, 3D-QSAR pharmacophores for cruzain inhibitors (IC₅₀ ~200 nM) highlight sulfur’s role in modulating electrostatic interactions .
- Use density functional theory (DFT) to calculate thioamide resonance stabilization energies (e.g., mesomerism in Scheme 1 of ).
Data Contradiction & Critical Analysis
Q. How should researchers address discrepancies in reported thioamide vibrational frequencies?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., KBr pellets for IR, laser wavelength calibration for Raman).
- Cross-validate with quantum-chemical calculations (e.g., Gaussian09) to simulate vibrational modes and assign overlapping bands .
- Discuss limitations in instrument resolution or sample hydration in supplementary materials .
Q. What experimental controls are essential when studying thioamide effects on protein folding?
- Methodological Answer :
- Include unmodified peptide controls in CD/fluorescence assays.
- Perform thermal denaturation studies with differential scanning calorimetry (DSC) to compare melting temperatures (Tₘ).
- Analyze apo vs. holo protein states (e.g., calcium-bound vs. free calmodulin) to isolate thioamide-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
